4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine
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Overview
Description
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and an amine group on a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable butan-2-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the butane chain under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Scientific Research Applications
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Uniqueness
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and amine functionality on the butane chain make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-(2-ethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-3-12-9(6-7-11-12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
RDTNGEDHDXYFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCC(C)N |
Origin of Product |
United States |
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